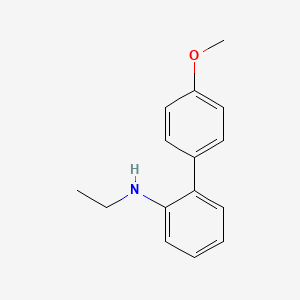

N-Ethyl-4'-methoxy(1,1'-biphenyl)-2-amine

Description

Contextualization within Biphenyl (B1667301) Amine Chemistry

Biphenyl amines are a significant class of organic compounds characterized by a biphenyl framework with one or more amino groups. The biphenyl structure itself is a versatile scaffold in organic chemistry, known for its rigidity and ability to be functionalized at various positions. The introduction of an amine group adds a site of basicity and nucleophilicity, opening up a wide range of chemical transformations and applications.

Substituted biphenyl amines, such as N-Ethyl-4'-methoxy(1,1'-biphenyl)-2-amine, are explored for their potential in the development of pharmaceuticals, agrochemicals, and functional materials. The nature and position of the substituents on the biphenyl rings can significantly influence the molecule's electronic properties, conformation, and biological activity. For instance, the methoxy (B1213986) group in the target compound is an electron-donating group, which can affect the reactivity of the aromatic system. The ethylamino group, being a secondary amine, can participate in hydrogen bonding and act as a ligand for metal catalysts.

Overview of the Chemical Compound's Significance in Contemporary Chemical Research

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural motifs suggest significant potential in several areas of contemporary research. The biphenyl amine scaffold is a key component in many biologically active molecules and functional organic materials.

For example, substituted biphenyls are investigated for their therapeutic potential in various diseases. researchgate.net The ability to tune the electronic and steric properties of biphenyl amines makes them attractive candidates for the design of enzyme inhibitors and receptor ligands. In the field of materials science, biphenyl derivatives are utilized in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic electronic devices. researchgate.netvu.lt The biphenyl core provides thermal stability and charge-transporting capabilities, which are crucial for these applications. The specific substitutions on this compound could modulate these properties, making it a candidate for investigation in novel organic materials.

Historical and Conceptual Evolution of Related Chemical Scaffolds

The development of synthetic methodologies for biphenyl compounds has a rich history, with early methods dating back to the 19th century. The Ullmann reaction, discovered in the early 1900s, was a significant advancement for the synthesis of symmetric and unsymmetric biaryls. However, the advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions, revolutionized the synthesis of substituted biphenyls and their amine derivatives. These modern methods offer high efficiency, functional group tolerance, and regioselectivity, enabling the synthesis of complex molecules like this compound. A potential synthetic route to this compound could involve the N-alkylation of 4'-methoxy(1,1'-biphenyl)-2-amine with an ethyl halide or the Suzuki coupling of appropriate precursors. evitachem.com

The conceptual evolution of amine-containing scaffolds has been driven by their prevalence in natural products and their diverse applications. Amines are fundamental building blocks in organic synthesis and are crucial for the biological activity of many pharmaceuticals. The development of methods for the selective functionalization of amines and the incorporation of amine groups into complex molecular architectures remains an active area of research. The study of substituted biphenyl amines contributes to this broader understanding of how structure and functionality can be tailored to achieve desired chemical and physical properties.

Structure

3D Structure

Properties

CAS No. |

71672-79-2 |

|---|---|

Molecular Formula |

C15H17NO |

Molecular Weight |

227.30 g/mol |

IUPAC Name |

N-ethyl-2-(4-methoxyphenyl)aniline |

InChI |

InChI=1S/C15H17NO/c1-3-16-15-7-5-4-6-14(15)12-8-10-13(17-2)11-9-12/h4-11,16H,3H2,1-2H3 |

InChI Key |

GILALLLQYQVNEB-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC=CC=C1C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N Ethyl 4 Methoxy 1,1 Biphenyl 2 Amine

Established Reaction Pathways for the Chemical Compound and Analogues

The construction of N-Ethyl-4'-methoxy(1,1'-biphenyl)-2-amine can be approached through several established pathways that are widely utilized in the synthesis of complex organic molecules. These methodologies generally involve the formation of the central biphenyl (B1667301) structure followed by or integrated with the introduction of the amino and ethyl functionalities.

Amine-Directed Synthesis and Alkylation Approaches

The introduction of the N-ethyl group onto the 2-amino-4'-methoxybiphenyl core is a critical step in the synthesis. Direct alkylation of the primary amine is a common strategy. This can be achieved by reacting 2-amino-4'-methoxybiphenyl with an ethylating agent, such as ethyl halide (e.g., ethyl iodide or ethyl bromide), in the presence of a base to neutralize the hydrogen halide formed during the reaction. However, a significant challenge in the direct alkylation of primary amines is the potential for overalkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. nih.gov

To circumvent this issue, reductive amination offers a more controlled approach. This method involves the reaction of 2-amino-4'-methoxybiphenyl with acetaldehyde (B116499) in the presence of a reducing agent. The initial reaction forms an imine intermediate, which is then reduced in situ to the desired N-ethyl amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). pharmainfo.in

Another approach involves the use of alcohols as alkylating agents in the presence of a suitable catalyst. This "borrowing hydrogen" methodology is considered a green chemical process as it generates water as the primary byproduct. organic-chemistry.org

| Alkylation Method | Reagents | Key Features |

| Direct Alkylation | Ethyl halide (e.g., EtI, EtBr), Base (e.g., K2CO3, Et3N) | Simple procedure, risk of overalkylation. nih.gov |

| Reductive Amination | Acetaldehyde, Reducing agent (e.g., NaBH4, NaBH(OAc)3) | Good control over mono-alkylation, milder conditions. pharmainfo.in |

| Alkylation with Alcohols | Ethanol, Catalyst (e.g., transition metal complex) | Green methodology, water as a byproduct. organic-chemistry.org |

Carbon-Carbon Bond Formation via Cross-Coupling Reactions for the Biphenyl Core

The formation of the biphenyl core is a pivotal step in the synthesis of this compound. Transition-metal-catalyzed cross-coupling reactions are the most powerful and widely employed methods for constructing this structural motif.

The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for the formation of C-C bonds, particularly for the synthesis of biaryls. researchgate.netmdpi.com This reaction involves the coupling of an aryl halide or triflate with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. nih.govtcichemicals.com

For the synthesis of the 4'-methoxy(1,1'-biphenyl)-2-amine core, this could involve the reaction of 2-bromoaniline (B46623) or a protected derivative with 4-methoxyphenylboronic acid. The choice of palladium catalyst and ligand is crucial for achieving high yields and good functional group tolerance. beilstein-journals.org Dialkylbiaryl phosphine (B1218219) ligands, such as SPhos and XPhos, have been shown to be particularly effective for challenging cross-coupling reactions. nih.gov

| Component | Example | Role in Reaction |

| Aryl Halide | 2-Bromoaniline | Provides one of the aryl rings and the amine functionality. |

| Arylboronic Acid | 4-Methoxyphenylboronic acid | Provides the second aryl ring with the methoxy (B1213986) group. |

| Palladium Catalyst | Pd(PPh3)4, Pd(OAc)2 | Facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. |

| Base | K2CO3, Cs2CO3, K3PO4 | Activates the boronic acid and facilitates transmetalation. |

| Ligand | SPhos, XPhos | Stabilizes the palladium catalyst and promotes the reaction. nih.gov |

The Kumada cross-coupling reaction provides an alternative to the Suzuki-Miyaura coupling and involves the reaction of a Grignard reagent with an organic halide catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the synthesis of unsymmetrical biaryls. organic-chemistry.org

In the context of synthesizing the 4'-methoxybiphenyl core, a possible route would be the reaction of a Grignard reagent derived from 4-bromoanisole (B123540) (4-methoxyphenylmagnesium bromide) with a 2-haloaniline derivative. Nickel catalysts, often in conjunction with N-heterocyclic carbene (NHC) ligands, have proven to be effective for such transformations. nih.govnih.gov A key advantage of the Kumada coupling is the direct use of readily prepared Grignard reagents. organic-chemistry.org However, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction.

| Component | Example | Role in Reaction |

| Grignard Reagent | 4-Methoxyphenylmagnesium bromide | Acts as the nucleophilic aryl source. |

| Aryl Halide | 2-Chloroaniline | Acts as the electrophilic aryl partner. |

| Nickel Catalyst | NiCl2(dppe), Ni(acac)2 | The active catalyst for the cross-coupling cycle. researchgate.net |

| Ligand | N-Heterocyclic Carbene (NHC) | Can enhance the catalytic activity and stability. nih.gov |

The Ullmann condensation is a classical method for the formation of biaryl compounds, typically involving the copper-promoted coupling of two aryl halides. wikipedia.orgorganic-chemistry.org The traditional Ullmann reaction requires harsh conditions, such as high temperatures and stoichiometric amounts of copper powder. wikipedia.orgrsc.org However, modern variations of the Ullmann reaction utilize soluble copper catalysts and ligands, allowing the reaction to proceed under milder conditions. mdpi.com

For the synthesis of a substituted biphenyl like 4'-methoxy(1,1'-biphenyl)-2-amine, an Ullmann-type reaction could be envisioned between a 2-haloaniline and a 4-haloanisole derivative in the presence of a copper catalyst. While generally less utilized than palladium- or nickel-catalyzed methods due to the often-required high temperatures, the Ullmann reaction can be a viable option, especially for large-scale synthesis where cost is a significant factor. researchgate.net

| Reaction | Metal | Reactants | Typical Conditions |

| Ullmann Reaction | Copper | Aryl Halide + Aryl Halide | High temperatures, often in polar aprotic solvents. wikipedia.org |

| Modern Ullmann-type | Copper | Aryl Halide + Aryl Halide | Milder conditions with soluble copper catalysts and ligands. mdpi.com |

Reductive Transformations for Amine Generation

In many synthetic strategies, the amine functionality is introduced at a later stage or is derived from a precursor group. A common approach is the reduction of a nitro group. For instance, the cross-coupling reaction could be performed using 2-bromo-nitrobenzene and 4-methoxyphenylboronic acid. The resulting 4'-methoxy-2-nitrobiphenyl (B8613651) can then be readily reduced to the corresponding 2-amino-4'-methoxybiphenyl.

A variety of reducing agents can be employed for the reduction of the nitro group, including:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). google.com

Metal-Acid Systems: Such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium formate (B1220265) with a catalyst like Pd/C.

The choice of reducing agent depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

| Reduction Method | Reagents | Advantages |

| Catalytic Hydrogenation | H2, Pd/C or PtO2 | Clean reaction, high yields. google.com |

| Metal-Acid Reduction | Sn/HCl or Fe/HCl | Cost-effective, suitable for large-scale synthesis. |

| Transfer Hydrogenation | Hydrazine, Pd/C | Avoids the use of gaseous hydrogen. |

Emerging Synthetic Strategies and Catalytic Innovations

Recent advancements in organic synthesis have provided powerful tools for the construction of complex molecules like this compound. These strategies prioritize atom economy, selectivity, and the use of environmentally benign conditions. The principal approach to the biphenyl framework is the Suzuki-Miyaura cross-coupling reaction. rsc.orgmdpi.com The introduction of the N-ethyl group can be achieved through various N-alkylation techniques. Innovations in both of these key transformations are critical for the efficient synthesis of the target compound.

The target molecule possesses axial chirality due to restricted rotation around the C-C single bond connecting the two phenyl rings, making asymmetric synthesis a crucial consideration for accessing single enantiomers. Transition-metal catalysis offers powerful methods for achieving high enantioselectivity in the synthesis of chiral amines and biaryls.

Asymmetric Cross-Coupling: The catalytic enantioselective synthesis of medium-sized bridged biaryls has seen significant progress, employing both organocatalysis and transition-metal catalysis to create frameworks with a chiral axis. rsc.org While not directly demonstrated for this compound, these principles can be applied. For instance, a palladium-catalyzed Suzuki-Miyaura coupling could be rendered asymmetric by using a chiral phosphine ligand, which would control the stereochemistry of the resulting biaryl axis.

Enantioconvergent N-Alkylation: A novel strategy involves the copper-catalyzed enantioconvergent radical N-alkylation of aromatic amines with racemic secondary or tertiary alkyl halides. sustech.edu.cn This method utilizes an outer-sphere nucleophilic attack mechanism that overcomes challenges associated with sterically hindered nucleophiles. sustech.edu.cn This approach could potentially be adapted to alkylate a precursor like 4'-methoxy(1,1'-biphenyl)-2-amine with an ethyl halide, using a chiral copper catalyst to control the final stereochemistry and deliver value-added chiral amines. sustech.edu.cn

Palladium precatalysts based on N-substituted 2-aminobiphenyls have been developed that are highly effective in cross-coupling reactions. acs.orgnih.gov Substitution on the nitrogen atom prevents the formation of product contaminants and unwanted side reactions, making them efficient for constructing the biaryl core needed for the target molecule. acs.orgnih.gov

| Catalyst System | Reaction Type | Key Feature | Potential Application |

| Chiral Pd-Phosphine Complex | Asymmetric Suzuki-Miyaura Coupling | Induces axial chirality during C-C bond formation. | Synthesis of enantiopure 4'-methoxy(1,1'-biphenyl)-2-amine core. |

| Chiral Copper Complex | Enantioconvergent Radical N-Alkylation | Catalyst-controlled stereoselectivity from racemic alkyl halides. sustech.edu.cn | Asymmetric N-ethylation of 4'-methoxy(1,1'-biphenyl)-2-amine. |

| N-Substituted 2-Aminobiphenylpalladium Precatalysts | Suzuki-Miyaura & C-N Coupling | High efficiency and prevents side reactions. nih.gov | Efficient synthesis of the N-alkylated biphenyl framework. |

One innovative approach involves the temporary oxidation of N,N-dialkylanilines to their corresponding N-oxides. This enhances the reactivity of the aromatic ring, allowing for the introduction of new carbon-heteroatom and carbon-carbon bonds under exceptionally mild, metal-free conditions before reverting the N-oxide. nih.gov This strategy of engaging the aniline (B41778) at the nitrogen to execute a group transfer to carbon is an attractive method for the controlled functionalization of electron-rich aromatic rings. nih.gov

Furthermore, Brønsted acid-catalyzed cyclization reactions of N-alkyl anilines with alkynes or alkenes have been developed for the synthesis of quinolines under metal- and solvent-free conditions, using oxygen as a green oxidant. rsc.org While this produces a different heterocyclic system, the underlying principles of activating N-alkyl anilines in a metal-free manner could inspire new strategies for amine functionalization relevant to the target molecule.

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules, focusing on reducing waste, avoiding hazardous reagents, and using renewable resources and eco-friendly media. rsc.org

Green Suzuki-Miyaura Coupling: Significant efforts have been made to "green" the Suzuki-Miyaura reaction. researchgate.net This includes the use of water as a reaction solvent, which is non-flammable and non-toxic. researchgate.net Inexpensive and less toxic nickel catalysts are being used as alternatives to palladium. nih.gov One student-focused project demonstrated a successful Suzuki-Miyaura coupling to synthesize 4-methoxybiphenyl (B1664174) using an inexpensive palladium on carbon (Pd/C) catalyst in the solvent DMF, heated in an adapted domestic microwave oven, showcasing a move towards lower-cost and accessible methods. scielo.org.mx The use of tert-amyl alcohol, a greener solvent alternative, has also been reported for nickel-catalyzed Suzuki-Miyaura couplings. nih.gov

Sustainable N-Alkylation: Traditional N-alkylation methods often use toxic alkyl halides. Sustainable alternatives focus on using alcohols or carbonates as alkylating agents. The N-alkylation of amines using alcohols is a key sustainable process, as it utilizes readily available reagents and produces only water as a by-product. rsc.org This can be achieved via a hydrogen auto-transfer reaction catalyzed by a well-defined, air-stable palladium(II) complex, which allows for the alkylation of a broad range of aromatic amines with greener primary alcohols. rsc.org

Another eco-friendly process utilizes propylene (B89431) carbonate, a green solvent, as both the reagent and solvent for the N-alkylation of N-heterocycles under neat (solvent-free) conditions, completely avoiding the need for genotoxic alkyl halides. nih.gov Diethyl carbonate has also been shown to be a non-toxic, sustainable reagent for the alkylation of phenols and esterification of carboxylic acids. researchgate.net

| Green Strategy | Reaction Step | Method | Advantages |

| Alternative Solvents/Catalysts | Suzuki-Miyaura Coupling | Use of water or tert-amyl alcohol as solvent; Ni-catalysis. researchgate.netnih.gov | Reduced toxicity, lower cost, increased safety. |

| Microwave Synthesis | Suzuki-Miyaura Coupling | Pd/C catalyst with microwave heating. scielo.org.mx | Rapid, efficient heating, potentially lower energy consumption. |

| Hydrogen Auto-Transfer | N-Ethylation | Pd(II) complex catalyzes reaction of amine with ethanol. rsc.org | Uses green alcohols, produces only water as a by-product. |

| Green Alkylating Agents | N-Ethylation | Propylene carbonate or diethyl carbonate as ethyl source. nih.govresearchgate.net | Avoids toxic alkyl halides, can be run under neat conditions. |

Advanced Analytical Methodologies for Characterization of the Chemical Compound

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for probing the molecular structure of N-Ethyl-4'-methoxy(1,1'-biphenyl)-2-amine, providing insights into its atomic connectivity and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules. For this compound, ¹H and ¹³C NMR spectra, supplemented by 2D NMR techniques, offer a complete picture of the proton and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings, the ethyl group, and the methoxy (B1213986) group. The aromatic region would likely show a complex pattern of multiplets due to the coupling between adjacent protons on the biphenyl (B1667301) core. The protons of the 4'-methoxyphenyl ring are anticipated to appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons of the 2-aminophenyl ring would display a more complex splitting pattern. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the methyl (-CH3) protons which would appear as a triplet. The methoxy group protons would be visible as a sharp singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would show signals for the twelve aromatic carbons of the biphenyl system, the two carbons of the ethyl group, and the carbon of the methoxy group. The chemical shifts of the aromatic carbons would be influenced by the electron-donating effects of the amino and methoxy groups.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the molecular structure. A COSY spectrum would reveal proton-proton coupling correlations, helping to assign the protons within the aromatic systems and the ethyl group. An HSQC spectrum would correlate directly bonded proton and carbon atoms. The HMBC spectrum would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the biphenyl rings, the ethyl group, and the methoxy group.

Based on data from the closely related compound, 4-Methoxy-2'-aminobiphenyl, the predicted chemical shifts for the aromatic protons and carbons of this compound can be estimated. The addition of the N-ethyl group would cause a downfield shift for the adjacent carbons and protons.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.7 - 7.4 (m) | 114 - 159 |

| -OCH₃ | ~3.8 (s) | ~55 |

| -NH-CH ₂-CH₃ | ~3.2 (q) | ~45 |

| -NH-CH₂-C H₃ | ~1.3 (t) | ~15 |

| Amine Proton | Variable | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Techniques (HRMS, GC-MS, LC-MS/MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of this compound (C₁₅H₁₇NO). This technique is crucial for confirming the molecular identity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, this technique can be used to assess its purity and identify any volatile impurities. The electron ionization (EI) mass spectrum would show a molecular ion peak and characteristic fragmentation patterns. libretexts.org Common fragmentation pathways for secondary amines involve alpha-cleavage, leading to the loss of an ethyl radical. libretexts.org The biphenyl structure would also lead to characteristic fragments.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is particularly useful for the analysis of less volatile compounds and for obtaining detailed structural information. After separation by liquid chromatography, the parent ion is selected and fragmented in the mass spectrometer. The resulting daughter ions provide a fragmentation fingerprint that can be used for structural confirmation and quantification.

Expected Mass Spectrometry Fragmentation

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Possible Structure |

| [M]+• | 227 | Molecular Ion |

| [M-CH₃]+ | 212 | Loss of a methyl radical |

| [M-C₂H₅]+ | 198 | Loss of an ethyl radical (alpha-cleavage) |

| [C₁₃H₁₂NO]+ | 198 | Fragment from biphenyl core |

| [C₇H₇O]+ | 107 | Methoxyphenyl cation |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A medium to weak band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretch of the secondary amine. The C-H stretching vibrations of the aromatic rings would appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would give rise to bands in the 1450-1600 cm⁻¹ region. A strong band around 1250 cm⁻¹ would be characteristic of the aryl-O-CH₃ ether linkage.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric vibrations of the molecule would be particularly Raman active.

Characteristic Vibrational Frequencies

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| N-H Stretch | 3300 - 3500 | Medium-Weak |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | < 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| Aryl-O Stretch | ~1250 | Strong |

X-ray Diffraction Analysis for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. This information would reveal the conformation of the molecule in the solid state, including the dihedral angle between the two phenyl rings, which is a key structural feature of biphenyl compounds. The crystal packing analysis would also provide insights into the intermolecular interactions, such as hydrogen bonding involving the amine group.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation and purification of this compound, as well as for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the analysis and purification of organic compounds. A reverse-phase HPLC (RP-HPLC) method is suitable for this compound. sielc.com

Analytical HPLC: For analytical purposes, a C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com The retention time of the compound is a characteristic parameter under specific chromatographic conditions and can be used for its identification. The purity of the sample can be determined by integrating the peak area of the main component and any impurities.

Preparative HPLC: Preparative HPLC utilizes larger columns and higher flow rates to isolate larger quantities of the pure compound. This is a valuable technique for obtaining highly pure material for further studies.

Typical HPLC Parameters

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water with an acid modifier (e.g., formic acid or phosphoric acid) sielc.com |

| Detection | UV-Vis (typically around 254 nm) |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS provides a robust method for its characterization, offering high sensitivity and specificity. The gas chromatograph separates the compound from a mixture based on its boiling point and interaction with a stationary phase, after which the mass spectrometer fragments the eluted compound and separates the fragments based on their mass-to-charge ratio, providing a unique spectral fingerprint.

The analysis of amines by gas chromatography can sometimes be challenging due to their polarity, which may lead to peak tailing and poor chromatographic resolution. vt.edu To mitigate these issues, derivatization is often employed to increase volatility and reduce polarity. vt.eduresearchgate.net However, with modern inert capillary columns and optimized chromatographic conditions, direct analysis of this compound is feasible.

Chromatographic Separation:

The separation of this compound is typically achieved on a non-polar or medium-polarity capillary column, such as one coated with a poly(5%-phenyl methyl)siloxane stationary phase. nih.gov The choice of column and temperature programming is critical to achieve good separation from potential impurities or other components in a sample matrix. The retention time of the compound is influenced by its volatility and its affinity for the stationary phase.

Mass Spectrometric Detection and Fragmentation:

Upon elution from the GC column, the this compound molecule enters the ion source of the mass spectrometer, where it is typically subjected to electron ionization (EI). This high-energy ionization process results in the formation of a molecular ion (M+) and a series of characteristic fragment ions. The fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound's identification.

The fragmentation of this compound is expected to follow established patterns for aromatic amines and biphenyl compounds. libretexts.org Key fragmentation pathways would likely include:

Alpha-Cleavage: A common fragmentation for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, this would result in the loss of a methyl radical (•CH3) from the ethyl group.

Cleavage of the Biphenyl Bond: Fragmentation can occur at the bond connecting the two phenyl rings.

Loss of the Methoxy Group: The methoxy group (-OCH3) can be lost as a neutral radical.

Formation of Tropylium and other Aromatic Ions: The biphenyl structure can lead to the formation of stable aromatic fragment ions.

A search of spectral databases did not yield a publicly available experimental mass spectrum for this compound. However, a plausible fragmentation pattern can be predicted based on the analysis of its structural analogue, 4'-Methoxy[1,1'-biphenyl]-2-amine, and general principles of mass spectrometry. nih.gov The molecular ion would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (227.31 g/mol ).

Detailed Research Findings:

Below is a table of predicted significant mass fragments for this compound based on its chemical structure and the known fragmentation patterns of similar compounds.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Interpretation |

| 227 | [C15H17NO]+• | Molecular Ion (M+) |

| 212 | [M - CH3]+ | Loss of a methyl radical from the N-ethyl group (alpha-cleavage) |

| 198 | [M - C2H5]+ | Loss of the ethyl group |

| 182 | [M - C2H5 - O]+ | Subsequent loss of oxygen from the methoxy group |

| 167 | [C12H9O]+ | Fragment corresponding to the methoxybiphenyl moiety |

| 152 | [C12H8]+• | Biphenyl radical cation |

| 139 | [C10H9N]+ | Aromatic fragment containing nitrogen |

| 108 | [C7H8O]+• | Fragment corresponding to the methoxyphenyl moiety |

| 77 | [C6H5]+ | Phenyl cation |

Theoretical and Computational Studies of N Ethyl 4 Methoxy 1,1 Biphenyl 2 Amine

Quantum Mechanical Investigations

Quantum mechanical calculations are at the heart of modern computational chemistry, offering a detailed description of a molecule's electronic structure. For N-Ethyl-4'-methoxy(1,1'-biphenyl)-2-amine, these methods would elucidate the distribution of electrons and energy levels, which are critical determinants of its chemical properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. DFT studies on related aromatic amines and biphenyl (B1667301) derivatives have proven effective in predicting their geometries and electronic properties. For this compound, a DFT analysis, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and compute various electronic and reactivity descriptors.

These descriptors, often referred to as global reactivity descriptors, provide a quantitative measure of the molecule's stability and reactivity. Key descriptors that would be calculated are presented in the table below.

| Descriptor | Formula | Significance for this compound |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. A higher value suggests greater stability. |

| Chemical Potential (μ) | μ = - (I + A) / 2 | Indicates the "escaping tendency" of an electron from the system. |

| Electronegativity (χ) | χ = (I + A) / 2 | Quantifies the power of the molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = μ² / 2η | Measures the propensity of the molecule to accept electrons. |

| I represents the ionization potential and A represents the electron affinity, which can be approximated using the energies of the HOMO and LUMO orbitals, respectively. |

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) and more advanced post-HF methods (like Møller-Plesset perturbation theory) provide a rigorous, albeit computationally intensive, way to study molecular systems.

Molecular Orbital (MO) theory, a cornerstone of these methods, describes the wave-like behavior of electrons in a molecule. For this compound, an ab initio calculation would generate a set of molecular orbitals, each with a specific energy level. These orbitals describe the regions in space where electrons are likely to be found and are crucial for understanding chemical bonding and electronic transitions. Comparing the results from ab initio methods with those from DFT can provide a more complete and validated picture of the molecule's electronic structure.

Within the framework of MO theory, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance. These are known as the frontier molecular orbitals. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. dntb.gov.ua

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. dntb.gov.ua

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized. dntb.gov.ua

For this compound, a HOMO-LUMO analysis would involve visualizing the spatial distribution of these orbitals to identify the likely sites for nucleophilic and electrophilic attack. The methoxy (B1213986) group (an electron-donating group) and the amine group would be expected to significantly influence the energy and localization of the HOMO, while the biphenyl ring system would contribute to the delocalization of both the HOMO and LUMO.

| Orbital | Role in Reactivity | Predicted Location on this compound |

| HOMO | Electron Donor (Nucleophilic Center) | Likely delocalized over the amine group and the electron-rich methoxy-substituted phenyl ring. |

| LUMO | Electron Acceptor (Electrophilic Center) | Likely delocalized over the biphenyl ring system, particularly the unsubstituted phenyl ring. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, an MEP analysis would likely show negative potential (red/yellow) around the nitrogen atom of the amine group and the oxygen atom of the methoxy group due to the presence of lone pairs of electrons. Positive potential (blue) would be expected around the hydrogen atoms of the amine group and potentially on the aromatic protons. This visual representation provides an intuitive understanding of where the molecule is most likely to interact with other charged or polar species.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is not static. For flexible molecules like this compound, rotation around single bonds leads to different spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for interconversion between them.

A key feature of this molecule is the dihedral angle between the two phenyl rings of the biphenyl core. A potential energy surface (PES) scan would be performed by systematically rotating this dihedral angle and calculating the energy at each step. This would reveal the most stable rotational isomers (conformers) and the transition states connecting them. The steric hindrance between the ethylamino group at the 2-position and the adjacent phenyl ring would significantly influence the preferred conformation, likely resulting in a non-planar (twisted) arrangement of the biphenyl rings as the lowest energy state.

Molecular Dynamics Simulations in Chemical System Analysis

While quantum mechanical calculations provide detailed information on static molecular structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of particles evolve.

For this compound, MD simulations could be employed to:

Explore its conformational landscape in different environments, such as in a solvent or interacting with a biological macromolecule.

Study its diffusion and transport properties.

Analyze intermolecular interactions in a condensed phase.

By simulating the molecule's behavior over nanoseconds or longer, MD provides insights into its flexibility, solvation, and how it might interact with other molecules in a real-world chemical system, complementing the static picture provided by quantum mechanical calculations.

In Vitro Biological Activity Investigations of N Ethyl 4 Methoxy 1,1 Biphenyl 2 Amine Analogues

Antimicrobial Activity Evaluation

The antimicrobial potential of N-aryl-biphenyl-2-amine analogues has been assessed against a range of pathogenic bacteria and fungi. These in vitro studies are crucial in determining the spectrum of activity and potency of these compounds.

Antibacterial Efficacy Studies against Bacterial Strains (In Vitro)

Derivatives of biphenyl (B1667301) compounds have demonstrated a wide spectrum of biological activities, including antibacterial properties. ijcce.ac.ir Research into various biphenyl derivatives has shown that these compounds can exhibit moderate to significant inhibitory activities against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain biphenyl derivatives have been found to be effective against antibiotic-resistant strains, highlighting their potential as novel antibacterial agents. nih.gov

In one study, a series of biphenyl and dibenzofuran (B1670420) derivatives were synthesized and evaluated for their in vitro antibacterial activities against several drug-resistant bacteria. The results demonstrated that many of these polyhydric compounds exhibited notable inhibitory effects. nih.gov Another study focused on biphenyl sulfonamide derivatives, which also showed significant antibacterial activity against various strains. ijcce.ac.ir

While specific data for N-Ethyl-4'-methoxy(1,1'-biphenyl)-2-amine is not available, the broader class of N-aryl amino acids has been investigated. These compounds, which share structural similarities, have shown promising antibacterial potential. The presence of the aromatic ring is considered to play a crucial role in their bioactivity. mdpi.com

Table 1: In Vitro Antibacterial Activity of Biphenyl Derivatives

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Biphenyl Sulfonamide Derivative 2 | S. typhi | 25 | ijcce.ac.ir |

| Biphenyl Sulfonamide Derivative 4 | S. typhi | 20, 25 | ijcce.ac.ir |

| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol | Methicillin-resistant Staphylococcus aureus | 3.13 | nih.gov |

| 5-(9H-carbazol-2-yl)benzene-1,2,3-triol | Methicillin-resistant Staphylococcus aureus | 3.13 | nih.gov |

| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol | Multidrug-resistant Enterococcus faecalis | 6.25 | nih.gov |

| 5-(9H-carbazol-2-yl)benzene-1,2,3-triol | Multidrug-resistant Enterococcus faecalis | 6.25 | nih.gov |

MIC: Minimum Inhibitory Concentration

Antifungal Efficacy Studies against Fungal Strains (In Vitro)

Biphenyl derivatives have also been evaluated for their potential as antifungal agents. researchgate.net Substituted biphenyls, in particular, have been reported as pharmacologically important molecules with significant activity against fungal pathogens like Candida albicans and Aspergillus niger. researchgate.net

One study on biphenyl sulfonamide derivatives demonstrated that certain compounds displayed significant antifungal activity. For example, one of the tested compounds showed a minimum inhibitory concentration (MIC) of 50 µ g/disc against Aspergillus fumigatus. ijcce.ac.ir Another study investigating biphenyl-2,6-diethanone derivatives found that they possess significant antifungal properties, suggesting their potential for further development as lead compounds. researchgate.net

Table 2: In Vitro Antifungal Activity of Biphenyl Derivatives

| Compound/Derivative Class | Fungal Strain | MIC (µg/disc) | Reference |

|---|---|---|---|

| Biphenyl Sulfonamide Derivative 6 | Aspergillus fumigatus | 50 | ijcce.ac.ir |

MIC: Minimum Inhibitory Concentration

Cellular Mechanisms of Antimicrobial Action (In Vitro)

The cellular mechanisms through which biphenyl derivatives exert their antimicrobial effects are still under investigation. However, it is generally believed that these compounds, like many antimicrobial agents, may act on the microbial cell wall or membrane, or they may interfere with essential intracellular processes. nih.gov For some antimicrobial peptides, the mechanism involves disrupting the bacterial membrane, leading to cell lysis. Other mechanisms include entering the cell and inhibiting nucleic acid or protein synthesis. nih.gov

For arylamide foldamers, a class of compounds that mimic the amphiphilic nature of antimicrobial peptides, studies have shown that they affect the permeability of bacterial membranes. nih.gov They cause significant disruption of the outer membrane and increase the permeability of the inner membrane, leading to defects in protein translocation. nih.gov It is plausible that biphenyl amine derivatives could share similar mechanisms involving membrane disruption or interference with cellular pathways.

Other In Vitro Bioactivity Profiling

Beyond their antimicrobial properties, analogues of this compound have been explored for their interactions with other biological targets, such as G protein-coupled receptors and key enzymes involved in epigenetic regulation.

Receptor Binding and Functional Selectivity Assays (e.g., GPCRs)

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that are crucial for cellular signaling and are major drug targets. The ability of a ligand to selectively activate certain signaling pathways over others is known as functional selectivity or biased agonism. This property is of significant interest in drug discovery as it can lead to more targeted therapies with fewer side effects. nih.gov

While no specific receptor binding or functional selectivity data for this compound or its direct analogues at GPCRs were identified in the reviewed literature, the study of ligand-receptor interactions is a critical step in characterizing the pharmacological profile of new chemical entities. Such assays would typically determine the binding affinity (Ki or Kd values) of the compounds for a panel of GPCRs and then assess their functional activity (e.g., as agonists, antagonists, or biased agonists) in cellular signaling assays. nih.govnih.gov

Enzyme Inhibition Profiling (e.g., EZH2, Histone Deacetylases)

The inhibition of enzymes involved in epigenetic modifications, such as Enhancer of Zeste Homolog 2 (EZH2) and histone deacetylases (HDACs), is a promising strategy in cancer therapy.

EZH2 Inhibition:

EZH2 is a histone methyltransferase that is a component of the Polycomb Repressive Complex 2 (PRC2) and is often overexpressed in various cancers. nih.gov Small molecule inhibitors of EZH2 have been developed and have shown to block tumor cell proliferation. nih.gov While specific data for this compound analogues is not available, the development of covalent inhibitors for EZH2 is an active area of research. nih.gov These inhibitors can covalently bind to the SAM (S-adenosyl-L-methionine) pocket of EZH2, leading to its inactivation. nih.gov

One study identified a potent and selective inhibitor of PRC2, designated EI1, with an IC50 of 15 ± 2 nM for wild-type EZH2 and 13 ± 3 nM for the Y641F mutant. nih.gov

Histone Deacetylase Inhibition:

HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. scispace.com HDAC inhibitors have emerged as a significant class of anticancer agents. scispace.com A wide variety of chemical structures have been shown to inhibit HDACs, and they are often characterized by a common pharmacophore that interacts with the enzyme's active site. scispace.com

Several studies have reported on new researchgate.net-shogaol derivatives that exhibit histone deacetylase inhibitory activity, with some compounds showing IC50 values in the micromolar range. nih.gov For instance, the pyrazole (B372694) products 5j and 5k, and the Michael adducts with pyridine (B92270) 4c and benzothiazole (B30560) 4d, displayed IC50 values of 51, 65, 61, and 60 µM, respectively. nih.gov

Table 3: In Vitro Enzyme Inhibitory Activity of Related Compound Classes

| Compound Class/Derivative | Enzyme Target | IC50 | Reference |

|---|---|---|---|

| EI1 | EZH2 (wild-type) | 15 ± 2 nM | nih.gov |

| EI1 | EZH2 (Y641F mutant) | 13 ± 3 nM | nih.gov |

| nih.gov-Shogaol Derivative 5j | Histone Deacetylases | 51 µM | nih.gov |

| nih.gov-Shogaol Derivative 5k | Histone Deacetylases | 65 µM | nih.gov |

| nih.gov-Shogaol Derivative 4c | Histone Deacetylases | 61 µM | nih.gov |

| nih.gov-Shogaol Derivative 4d | Histone Deacetylases | 60 µM | nih.gov |

IC50: Half-maximal inhibitory concentration

Modulation of Cellular Signaling Pathways (In Vitro)

Analogues of this compound, particularly those containing N-aryl or N-alkyl substitutions and biphenyl or similar aromatic structures, have been investigated for their ability to modulate key cellular signaling pathways. The precise mechanisms are often complex and dependent on the specific structural motifs of the analogue and the cellular context.

One area of investigation for structurally related compounds is their potential to interfere with pro-survival signaling pathways in cancer cells. For instance, certain bis(2-aminoethyl)amine derivatives have been shown to reduce the levels of interleukin-6 (IL-6), a cytokine known to activate pro-inflammatory and pro-survival pathways in cancer. mdpi.com In a study on various human cancer cell lines, treatment with IC50 doses of potent derivatives led to a significant decrease in IL-6 levels, with a 4-bromophenyl derivative showing a nearly tenfold inhibition of interleukin release in A549 lung carcinoma cells compared to the control. mdpi.com This suggests that some analogues may exert their effects by modulating inflammatory signaling cascades that are crucial for tumor progression.

Furthermore, the aryl hydrocarbon receptor (AHR) signaling pathway has been identified as a potential target for compounds with aromatic structures. mdpi.com The AHR pathway is involved in regulating the expression of genes related to immune response and cell proliferation. mdpi.com Studies have shown that both activation and inhibition of the AHR pathway can impact the replication of certain viruses, indicating that compounds interacting with this pathway can have significant effects on cellular processes. mdpi.com While direct evidence for this compound is unavailable, its aromatic biphenyl structure suggests that investigation into its interaction with the AHR pathway could be a relevant area of future research.

The table below summarizes the observed modulation of a specific cellular signaling pathway by an analogue group.

| Analogue Class | Signaling Pathway Modulated | Observed Effect | Cell Line(s) |

|---|---|---|---|

| bis(2-aminoethyl)amine derivatives | Interleukin-6 (IL-6) Signaling | Inhibition of IL-6 release | A549 (Epithelial Lung Carcinoma) |

Cytotoxicity Assessment in Various Cell Lines (In Vitro)

The cytotoxic potential of analogues of this compound has been evaluated against a range of human cancer cell lines. These studies are crucial for identifying compounds with potential antiproliferative activity. The cytotoxicity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

A study on novel derivatives of bis(2-aminoethyl)amine demonstrated moderate antiproliferative potency against several cancer cell lines. mdpi.com The phenethyl derivative, in particular, exhibited the highest growth-inhibitory activity across all tested cancer cell lines, with IC50 values ranging from 13.95 µM to 15.74 µM. mdpi.com

In another investigation, novel N-ethyl-piperazinyl amide derivatives of oleanonic and ursonic acids showed significant cytotoxic effects. nih.gov One compound, in particular, displayed a broad spectrum of growth inhibition activity with GI50 values (a measure of growth inhibition) under 2 µM against all tested human tumor cells. nih.gov The cytotoxic activities (LC50, the concentration leading to 50% cell death) for some of the most potent compounds in this series were in the low micromolar range, between 1 and 6 µM, against the most sensitive cancer cell lines. nih.gov

Furthermore, a series of N-(4'-substituted phenyl)-l-prolinamides were synthesized and evaluated for their cytotoxic activities. nih.gov Several of these compounds displayed good tumor inhibitory activities against a panel of four human carcinoma cell lines. nih.gov Notably, some of the synthesized prolinamides exhibited stronger antineoplastic properties against lung (A549) and colon (HCT-116) cancer cell lines than the standard chemotherapeutic agent, 5-fluorouracil. nih.gov

The following interactive data table provides a summary of the cytotoxic activities of various analogues of this compound against different cancer cell lines.

| Analogue/Derivative | Cell Line | Cell Type | IC50 / GI50 (µM) |

|---|---|---|---|

| Phenethyl derivative of bis(2-aminoethyl)amine | CaCo-2 | Colorectal Adenocarcinoma | 15.74 ± 1.7 |

| Phenethyl derivative of bis(2-aminoethyl)amine | A549 | Epithelial Lung Carcinoma | 13.95 ± 2.5 |

| Phenethyl derivative of bis(2-aminoethyl)amine | HTB-140 | Melanoma | 14.81 ± 1.9 |

| N-ethylpiperazinyl amide of oleanonic acid derivative | Various | NCI-60 Panel | Average GI50: 1.03 |

| 3-pyridinoylidene derivative of oleanonic acid | Various | NCI-60 Panel | Average GI50: 1.52 |

| N-(4'-nitrophenyl)-l-prolinamide (4a) | A549 | Lung Carcinoma | IC50 not specified, but 95.41% inhibition at 100 µM |

| N-(4'-nitrophenyl)-l-prolinamide (4u) | A549 | Lung Carcinoma | IC50 not specified, but 83.36% inhibition at 100 µM |

| N-(4'-nitrophenyl)-l-prolinamide (4a) | HCT-116 | Colon Carcinoma | IC50 not specified, but 93.33% inhibition at 100 µM |

| N-(4'-nitrophenyl)-l-prolinamide (4u) | HCT-116 | Colon Carcinoma | IC50 not specified, but 81.29% inhibition at 100 µM |

Structure Activity Relationship Sar Studies of N Ethyl 4 Methoxy 1,1 Biphenyl 2 Amine Derivatives

Impact of N-Substitution (Ethyl Group) on Biological Activities

The substitution at the 2-amino position is a critical determinant of the biological activity in biphenyl-2-amine derivatives. The nature of the alkyl group on the nitrogen atom can significantly modulate the compound's interaction with biological targets, as well as its physicochemical properties like lipophilicity and metabolic stability.

N-alkylation is a common strategy in medicinal chemistry to alter the biological profile of primary amines. researchgate.net The introduction of an ethyl group, as in N-Ethyl-4'-methoxy(1,1'-biphenyl)-2-amine, represents a modification from the parent 2-aminobiphenyl (B1664054) scaffold. Generally, small alkyl groups can enhance binding affinity to a target receptor or enzyme by occupying small hydrophobic pockets. However, the size and nature of the N-alkyl substituent are critical. Studies on related scaffolds have shown that while a small alkyl group can be beneficial, increasing the chain length or bulkiness can sometimes lead to a decrease in activity. For instance, in studies of piperidine (B6355638) analogues targeting monoamine transporters, further alkylation of the nitrogen atom beyond a certain point led to reduced activity. medcraveonline.com

Conversely, in some chemical series, N-alkylation has been shown to enhance biological effects. For example, N-alkylation of certain 2-benzylthiopyrimidine derivatives enhanced their antibacterial activity against specific strains. This suggests that the impact of the N-ethyl group is highly dependent on the specific biological target and its binding site topology. A hypothetical comparison of N-substituents on a biphenyl-2-amine core is presented in Table 7.1 to illustrate potential trends in activity.

Table 7.1: Hypothetical Impact of N-Substitution on Biological Activity

| Compound | N-Substituent (R) | Hypothetical Relative Potency | Rationale |

| 1 | -H (Primary Amine) | 1.0 | Baseline activity of the parent amine. |

| 2 | -CH₃ (Methyl) | 1.5 | Small alkyl group may improve hydrophobic interactions without causing steric hindrance. |

| 3 | -CH₂CH₃ (Ethyl) | 2.0 | The ethyl group might provide an optimal balance of size and lipophilicity for the target's binding pocket. |

| 4 | -CH(CH₃)₂ (Isopropyl) | 1.2 | Increased steric bulk may begin to cause a slight clash with the binding site, reducing potency. |

| 5 | -C(CH₃)₃ (tert-Butyl) | 0.5 | Significant steric hindrance from the bulky group likely prevents optimal binding. |

This table is illustrative and based on general SAR principles; actual potencies would need to be determined experimentally.

Role of Methoxy (B1213986) Group Position and Nature of Substitution on Biological Activities

The methoxy (-OCH₃) group is a common substituent in medicinal chemistry, capable of influencing a molecule's electronic properties, conformation, and metabolic profile. nih.gov Its position on the biphenyl (B1667301) scaffold is a key factor in determining biological activity.

In this compound, the methoxy group is located at the 4'-position (para-position) of the phenyl ring that is not attached to the amine. This position often places the substituent in a solvent-exposed region or allows it to interact with specific residues in a receptor's binding pocket. The oxygen atom can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions.

Studies on other classes of compounds have demonstrated the critical importance of the methoxy group's position. For instance, a computational study on chalcone (B49325) derivatives showed that a para-methoxy substitution resulted in significantly different electronic properties compared to ortho- or meta-methoxy substitutions. nih.gov In a study of 18F-labeled benzyl (B1604629) triphenylphosphonium cations, the position of the methoxy group (ortho, meta, or para) had a significant effect on the biological properties, including organ uptake and clearance rates. nih.gov The ortho-substituted compound, for example, displayed the fastest liver clearance. nih.gov

Table 7.2: Potential Influence of Methoxy Group Position and Bioisosteric Replacement on Activity

| Compound | Substitution on Biphenyl Ring | Potential Biological Effect | Rationale |

| 1 | 4'-Methoxy | Baseline Activity | The para-position may be optimal for interaction with the target or for favorable ADME properties. |

| 2 | 3'-Methoxy | Altered Activity/Selectivity | Shifting the group to the meta-position changes the electronic distribution and spatial orientation, potentially favoring or disfavoring binding. |

| 3 | 2'-Methoxy | Altered Activity/Conformation | An ortho-methoxy group can induce a twist in the biphenyl dihedral angle, affecting the molecule's overall shape and how it fits into a binding site. |

| 4 | 4'-Hydroxy | Increased Polarity, Potential for H-bonding | The -OH group can act as both a hydrogen bond donor and acceptor, potentially forming stronger interactions but also increasing polarity, which affects cell permeability. |

| 5 | 4'-Fluoro | Increased Lipophilicity, Blocked Metabolism | Fluorine is a bioisostere of the methoxy group that can increase metabolic stability by preventing O-demethylation and can alter electronic properties without a significant size increase. semanticscholar.org |

This table illustrates potential outcomes based on established medicinal chemistry principles. Experimental validation is required.

Structural Modifications of the Biphenyl Core and Their Influence on Activity

The biphenyl core serves as a rigid scaffold that orients the key functional groups—the N-ethyl amine and the 4'-methoxy phenyl ring—in a specific three-dimensional arrangement. Modifications to this core, such as replacing one of the phenyl rings with a different cyclic system, can dramatically influence biological activity by altering the molecule's conformation, polarity, and ability to form specific interactions with a biological target.

A common strategy in drug design is the use of bioisosteres to replace aromatic rings. This approach aims to improve properties like aqueous solubility, metabolic stability, and patentability while retaining or enhancing biological activity. For example, replacing a phenyl ring with a heteroaromatic ring (e.g., pyridine (B92270), thiophene) or a saturated ring (e.g., cyclohexane (B81311), bicyclo[1.1.1]pentane) can lead to significant changes.

Heterocyclic Bioisosteres : Replacing one of the phenyl rings with a heterocycle introduces heteroatoms (like nitrogen or sulfur) that can act as hydrogen bond acceptors or donors, potentially forming new, favorable interactions with the target protein. This can also alter the electronic nature of the ring system.

Saturated Bioisosteres : The use of saturated rings, such as bicyclo[1.1.1]pentane (BCP), is a modern strategy to "escape from flatland" by introducing three-dimensionality. semanticscholar.org This can improve physicochemical properties like solubility and reduce non-specific binding often associated with planar aromatic systems. semanticscholar.org Studies have shown that replacing a phenyl ring with a cyclohexyl moiety can be a viable bioisosteric switch in many cases.

The choice of the replacement ring system is critical and its effect on activity is highly context-dependent, relying on the specific requirements of the biological target.

Table 7.3: Hypothetical SAR of Biphenyl Core Modifications

| Compound | Core Structure (Scaffold) | Hypothetical Relative Activity | Rationale for Change in Activity |

| 1 | Biphenyl | 1.0 | The native scaffold provides the baseline activity. |

| 2 | Phenyl-Pyridine | 0.8 - 1.5 | The pyridine nitrogen can act as a hydrogen bond acceptor, which may increase or decrease activity depending on the target's binding site. It also alters the molecule's polarity. |

| 3 | Phenyl-Thiophene | 0.7 - 1.3 | Thiophene is a well-known bioisostere of a phenyl ring, offering similar size but different electronic properties. medcraveonline.com |

| 4 | Phenyl-Cyclohexane | 0.5 - 1.1 | The non-aromatic, flexible cyclohexane ring removes π-stacking potential but increases the molecule's 3D character, which can be beneficial or detrimental. |

| 5 | Phenyl-Bicyclo[1.1.1]pentane | Variable | BCP is a rigid, 3D bioisostere that can improve solubility and metabolic stability, but its rigid vector for substitution may significantly alter the orientation of substituents. semanticscholar.org |

This table presents hypothetical data based on common bioisosteric replacement strategies in medicinal chemistry.

Stereochemical Considerations and Atropisomerism in Activity Modulation

Biphenyl systems substituted at the ortho positions (the positions adjacent to the bond connecting the two rings) can exhibit a form of stereoisomerism known as atropisomerism. This phenomenon arises from hindered rotation around the single bond connecting the two phenyl rings. If the ortho substituents are sufficiently bulky, they can clash with each other, preventing free rotation and locking the molecule into specific, non-superimposable, mirror-image conformations (enantiomers). nih.govnih.gov These stable stereoisomers are called atropisomers, and the molecule is said to possess axial chirality. nih.gov

For a molecule like this compound, the N-ethylamino group is at an ortho position (C2). For stable atropisomers to exist at room temperature, there would typically need to be sufficiently bulky substituents on the other ortho positions (C6, C2', and/or C6') to create a high enough energy barrier to rotation.

If stable atropisomers of a derivative exist, it is common for them to exhibit different biological activities. This is because biological targets like enzymes and receptors are themselves chiral, and they will often interact differently with the two enantiomers. One atropisomer may fit perfectly into the binding site, leading to high potency, while the other may fit poorly or not at all. Therefore, the synthesis and testing of individual atropisomers can be a critical step in optimizing the activity of a lead compound. The development of atroposelective synthesis methods, which produce one enantiomer preferentially, is an important area of research in organic chemistry. scivisionpub.com

Table 7.4: Hypothetical Differential Activity of Atropisomers

| Isomer | Configuration | Hypothetical Biological Activity | Rationale |

| Racemic Mixture | (Ra/Sa) | 1.0 (average activity) | Contains a 1:1 mixture of both atropisomers. |

| Atropisomer A | (Ra) | 2.0 | This enantiomer (the eutomer) has the correct 3D orientation of functional groups to bind optimally to the chiral target protein. |

| Atropisomer B | (Sa) | 0.1 | This enantiomer (the distomer) has an incorrect 3D orientation, leading to steric clashes or a failure to form key interactions within the binding site. |

This table is illustrative. The existence and differential activity of atropisomers for derivatives of this compound would require experimental confirmation.

Computational Approaches to SAR Elucidation

Computational chemistry provides powerful tools to rationalize and predict the structure-activity relationships of molecules like this compound derivatives, complementing experimental work and guiding the design of new compounds.

Quantitative Structure-Activity Relationship (QSAR) studies are a primary computational method. In a QSAR analysis, statistical models are built to correlate variations in the chemical structures of a series of compounds with their measured biological activities. medcraveonline.com For biphenyl derivatives, descriptors such as electronic properties (e.g., electrostatic potential), steric properties (e.g., molecular volume), and lipophilicity (e.g., logP) are calculated for each molecule and used to build a predictive model. researchgate.net Such models can highlight which properties are most important for activity. For example, a QSAR model might reveal that high positive electrostatic potential on the aromatic rings is correlated with higher toxicity in certain chlorinated biphenyls. nih.gov

Molecular Docking is another widely used technique. This method predicts the preferred orientation of a molecule (the ligand) when bound to a specific biological target, such as a receptor or enzyme, whose 3D structure is known. semanticscholar.orgscivisionpub.com For derivatives of this compound, docking could be used to visualize how the N-ethyl and 4'-methoxy groups fit into the binding pocket of a target protein. It can help explain why certain substituents increase activity (by forming favorable hydrogen bonds or hydrophobic interactions) while others decrease it (due to steric clashes). researchgate.net Docking studies on biphenyl analogues have been used to understand their binding modes within the active sites of enzymes like cyclooxygenase-2 (COX-2). semanticscholar.org

These computational approaches allow for the in silico screening of virtual libraries of compounds before committing to their chemical synthesis, thereby saving time and resources in the drug discovery process.

Table 7.5: Common Computational Methods in SAR Studies

| Method | Description | Application to Biphenyl Derivatives | Information Gained |

| QSAR | Statistical modeling to correlate chemical structure with biological activity. | Developing models for a series of substituted biphenyl amines to predict their anti-inflammatory or anticancer activity. medcraveonline.comnih.gov | Identification of key physicochemical properties (e.g., lipophilicity, electronic effects) that govern activity. |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a macromolecular target. | Simulating the binding of this compound derivatives to a target enzyme's active site. scivisionpub.com | Understanding specific ligand-protein interactions (H-bonds, hydrophobic contacts), explaining potency and selectivity. |

| Conformational Analysis | Calculates the energetically preferred 3D shapes of a molecule. | Determining the dihedral angle between the phenyl rings and the orientation of substituents. nih.gov | Understanding the molecule's preferred shape in solution, which is crucial for receptor binding. |

| ADMET Prediction | In silico models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Estimating the drug-like properties of newly designed biphenyl derivatives. semanticscholar.org | Early identification of potential liabilities such as poor oral absorption or high toxicity. |

Derivatization and Chemical Functionalization of the Chemical Compound

Strategies for Analytical Derivatization to Enhance Detection and Separation

For analytical purposes, particularly in chromatography, derivatization is a crucial strategy for compounds that lack strong chromophores, fluorophores, or are not volatile enough for gas chromatography (GC). sigmaaldrich.comphenomenex.comresearchgate.net N-Ethyl-4'-methoxy(1,1'-biphenyl)-2-amine, while possessing a UV-active biphenyl (B1667301) structure, can be derivatized to significantly lower its detection limits and improve separation efficiency.

Pre-column derivatization is a common technique in High-Performance Liquid Chromatography (HPLC) to attach a "tag" that enhances detectability. libretexts.orgnih.gov The secondary amine group is the primary target for this modification. Reagents that react with both primary and secondary amines are required.

Fluorescence Derivatization: Fluorescence detection offers superior sensitivity and selectivity compared to UV-Vis absorption. libretexts.org Several reagents are available for this purpose:

Dansyl Chloride (DNS-Cl): This reagent reacts with primary and secondary amines under slightly alkaline conditions to form highly fluorescent sulfonamide derivatives. sdiarticle4.com The resulting derivatives are stable and can be readily separated by reversed-phase HPLC. sdiarticle4.com

9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl): FMOC-Cl is another versatile reagent that reacts with primary and secondary amines to yield derivatives with strong fluorescence, typically with excitation around 265 nm and emission near 340 nm. libretexts.orgthermofisher.com

Benzoxadiazole Derivatives (NBD-F, DBD-F): Reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) are highly effective for derivatizing secondary amines, producing adducts with strong fluorescence at long wavelengths. thermofisher.comtcichemicals.com NBD-F is known to be more reactive than its chloro-analogue (NBD-Cl). thermofisher.comtcichemicals.com

Gas Chromatography (GC) Derivatization: To analyze this compound by GC, its volatility must be increased and the polarity of the amine group reduced to prevent peak tailing and adsorption on the column. researchgate.netresearchgate.net

Acylation: The secondary amine can be converted into an amide using reagents like heptafluorobutyric anhydride (B1165640) (HFBA). researchgate.netresearchgate.net The introduction of fluorine atoms makes the derivative highly sensitive to an electron capture detector (ECD). researchgate.net

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace the active hydrogen on the amine with a non-polar trimethylsilyl (B98337) (TMS) group, significantly increasing volatility and thermal stability. phenomenex.comresearchgate.net

| Derivatizing Reagent | Target Functional Group | Analytical Technique | Purpose |

| Dansyl Chloride (DNS-Cl) | Secondary Amine | HPLC-Fluorescence | Enhance detection sensitivity |

| FMOC-Cl | Secondary Amine | HPLC-Fluorescence/UV | Enhance detection sensitivity |

| NBD-F | Secondary Amine | HPLC-Fluorescence | High-sensitivity fluorescence tagging |

| Heptafluorobutyric Anhydride (HFBA) | Secondary Amine | GC-ECD | Increase volatility and ECD response |

| BSTFA | Secondary Amine | GC-FID/MS | Increase volatility and thermal stability |

Introduction of Diverse Chemical Functionalities for Property Modulation

The functional groups of this compound—the secondary amine, the biphenyl rings, and the methoxy (B1213986) group—serve as handles for introducing diverse chemical functionalities. These modifications can systematically modulate the molecule's electronic, steric, and solubility properties.

Functionalization of the Amine Group: The nitrogen atom's lone pair of electrons makes it nucleophilic and a site for various reactions.

Acylation: Reaction with acyl chlorides or anhydrides converts the secondary amine into a tertiary amide. numberanalytics.com This transformation changes the electronic properties by replacing an electron-donating amino group with a more electron-withdrawing amide group and provides a route to attach a wide array of R-groups, thereby altering solubility and steric bulk.

Alkylation: While already N-ethylated, further alkylation could be achieved to form a quaternary ammonium (B1175870) salt, drastically increasing polarity and water solubility.

| Reaction Type | Target Site | Reagent Example | Resulting Functional Group | Property Modulated |

| Acylation | Secondary Amine | Acetyl Chloride | Tertiary Amide | Electronic properties, solubility |

| Alkylation | Secondary Amine | Methyl Iodide | Quaternary Ammonium Salt | Polarity, water solubility |

| Nitration | Biphenyl Ring | HNO₃/H₂SO₄ | Nitro Group | Electronic properties |

| Halogenation | Biphenyl Ring | Br₂/FeBr₃ | Bromo Group | Electronic properties, reactivity |

| Friedel-Crafts Acylation | Biphenyl Ring | Acetyl Chloride/AlCl₃ | Acetyl Group | Electronic properties, polarity |

Synthesis of Polymeric and Supramolecular Assemblies Incorporating the Biphenyl Amine Moiety

The rigid, planar structure of the biphenyl moiety makes this compound an attractive building block for creating highly ordered, functional materials such as polymers and supramolecular assemblies. mdpi.com

Polymeric Assemblies: Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. nih.gov While this compound itself cannot act as a monomer for polyamide synthesis due to its monofunctional amine group, a structurally related diamine derivative of the 4'-methoxybiphenyl core could be used. For example, a diamino-4'-methoxybiphenyl monomer could undergo polycondensation with a dicarboxylic acid (or its diacid chloride) to form a polyamide. numberanalytics.comnih.gov The incorporation of the biphenyl unit into the polymer backbone would impart rigidity, leading to a high glass transition temperature (Tg) and enhanced thermal stability. mdpi.comresearchgate.net The synthesis is typically achieved through direct polycondensation methods. nih.govnih.gov

Supramolecular Assemblies: Supramolecular chemistry involves the organization of molecules into larger, well-defined structures through non-covalent interactions such as hydrogen bonding and π–π stacking. beilstein-journals.orgnih.gov The biphenyl core of this compound is ideal for promoting π–π stacking interactions, which can drive the self-assembly of molecules into ordered aggregates. mdpi.commdpi.com

To facilitate more complex assemblies, the amine group can be functionalized, for instance, by converting it into an amide. The resulting N-H group in a secondary amide or the carbonyl oxygen in a tertiary amide can act as a hydrogen bond donor or acceptor, respectively. These directional hydrogen bonds, in concert with π–π stacking from the biphenyl units, can guide the formation of intricate architectures like helical fibers, sheets, or nanoscale containers. mdpi.commdpi.comnorthwestern.edu The design of such systems allows for the creation of "bottom-up" functional materials where the properties of the final assembly are dictated by the chemistry of the individual molecular building blocks. northwestern.edu

| Assembly Type | Key Structural Moiety | Driving Non-Covalent Force(s) | Potential Structure(s) |

| Polymer | Biphenyl Core (in a diamine analog) | Covalent (Amide) Bonds | Linear Polyamide Chain |

| Supramolecular Assembly | Biphenyl Core | π–π Stacking | Stacked Aggregates, Nanofibers |

| Supramolecular Assembly | Amide-functionalized derivative | Hydrogen Bonding, π–π Stacking | Helices, Sheets, Ordered Films |

Advanced Research Applications in Chemical Sciences

Catalytic Applications: Ligands in Asymmetric Catalysis and Organic Transformations

There is no available scientific literature that describes the use of N-Ethyl-4'-methoxy(1,1'-biphenyl)-2-amine as a ligand in asymmetric catalysis or other organic transformations. While chiral biphenyl (B1667301) amines are a well-established class of ligands for various metal-catalyzed reactions, research detailing the synthesis, characterization, and catalytic activity of complexes involving this specific compound has not been published.

Materials Science Applications: Components in Functional Organic Materials (e.g., Covalent Organic Frameworks)

No published studies were found that report the use of this compound as a monomer or building block for the synthesis of functional organic materials, including Covalent Organic Frameworks (COFs). Amines and biphenyl derivatives are frequently used as linkers in the construction of COFs; however, the incorporation of this particular compound into such materials is not documented in the current scientific literature. mdpi.comescholarship.org

Chemical Biology Probes and Tools for Molecular Investigations